3-Thiopheneboronic acid

Vue d'ensemble

Description

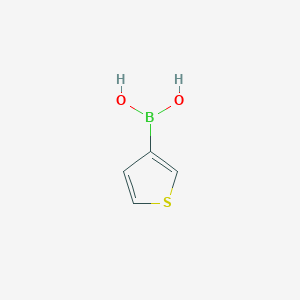

3-Thiopheneboronic acid, also known as thiophene-3-boronic acid, is an organoboron compound with the molecular formula C4H5BO2S. It is a white to light yellow crystalline powder that is soluble in methanol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Thiopheneboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for various functional groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Thiopheneboronic acid primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: this compound can be oxidized to form thiophene-3-carboxylic acid under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Biaryl Compounds: These are the primary products of Suzuki-Miyaura coupling reactions involving this compound.

Thiophene Derivatives: Oxidation reactions yield thiophene-3-carboxylic acid.

Applications De Recherche Scientifique

Synthetic Applications

3-Thiopheneboronic acid is primarily used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing the construction of complex organic molecules.

Key Synthetic Uses:

- Suzuki Coupling Reactions : It serves as a substrate for synthesizing various biheteroaryl derivatives and other complex molecules .

- Preparation of Boronic Acid Esters : The compound can be utilized to create boronic esters which are valuable intermediates in organic synthesis .

Biochemical Applications

This compound exhibits significant potential in biochemistry and medical applications, notably as a telomerase inhibitor and in the development of biosensors.

Notable Biochemical Uses:

- Telomerase Inhibition : It has been investigated for its ability to inhibit telomerase, an enzyme often overexpressed in cancer cells, making it a candidate for cancer therapy .

- Biosensors : The compound has been incorporated into electrochemical sensors for detecting biomolecules such as dopamine and cancer cell markers. For instance, an impedimetric biosensor utilizing this compound demonstrated effective dopamine detection through electro-polymerization techniques .

Material Science Applications

In materials science, this compound plays a crucial role in developing conducting polymers and nanomaterials.

Key Material Science Uses:

- Conducting Polymers : It is used to synthesize polythiophenes that exhibit conductive properties. These materials are essential for applications in organic electronics and sensors .

- Nanoparticles for Drug Delivery : Research indicates that nanoparticles made from polythiopheneboronic acid can be tailored for drug delivery systems, enhancing therapeutic efficacy through targeted delivery mechanisms .

Case Studies

- Electrochemical Cytosensor Development :

- Nanoprobe for Imaging and Therapy :

Data Table of Applications

Mécanisme D'action

The primary mechanism of action of 3-thiopheneboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. The palladium then facilitates the coupling with an aryl or vinyl halide, forming a new carbon-carbon bond . In lithium metal batteries, this compound forms a borate-rich solid electrolyte interphase, enhancing the stability and conductivity of the electrode .

Comparaison Avec Des Composés Similaires

2-Thiopheneboronic Acid: Similar to 3-thiopheneboronic acid but with the boronic acid group attached to the second position of the thiophene ring.

4-Fluorophenylboronic Acid: Contains a fluorine atom on the phenyl ring, offering different reactivity and applications.

Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a thiophene ring.

Uniqueness: this compound is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Activité Biologique

3-Thiopheneboronic acid (TBA) is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

This compound has the chemical formula CHBOS and is recognized for its ability to form complexes with diols, making it useful in sensor technology and biochemical applications. Its structure includes a thiophene ring, which contributes to its reactivity and interaction with biological molecules.

1. Metabolism and Biodegradation

Research has shown that this compound can be metabolized by certain bacterial strains, such as Arthrobacter nicotinovorans. In studies, this bacterium was able to oxidize TBA to 3-hydroxythiophene through enzymatic pathways, indicating its potential role in bioremediation processes and environmental applications .

Case Study: Oxidation Mechanism

A detailed study investigated the oxidation of this compound by A. nicotinovorans. The results indicated that the oxidation process was not significantly inhibited by catalase, suggesting that the oxidation might occur via an enzymatic mechanism rather than through free hydrogen peroxide reactions. This finding is crucial for understanding how TBA can be utilized in biological systems .

Table 1: Summary of Biological Activities

Sensor Applications

The electrochemical properties of this compound have led to its use in biosensor technology. It has been employed as a receptor material for detecting diol-containing compounds due to its ability to form stable complexes. This characteristic makes it valuable for developing sensors for various biochemical applications, including glucose monitoring and environmental sensing .

Propriétés

IUPAC Name |

thiophen-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMBSXGYAQZCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342433 | |

| Record name | 3-Thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-69-1 | |

| Record name | 3-Thienylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (thiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 3-thiopheneboronic acid?

A1: this compound serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura coupling reactions. [, , , ] This versatile compound enables the formation of various biheteroaryls by coupling with heteroaryl halides, such as those derived from pyridine and thiophene. [, ] For instance, it reacts efficiently with 3-pyridineboronic acid to yield biheteroaryl products, even with challenging substrates like aminogroup-substituted pyridines and unprotected indoles. [] Moreover, this compound participates in rhodium-catalyzed asymmetric 1,4-addition reactions with α,β-unsaturated carbonyl compounds. [] This reaction provides access to optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity. []

Q2: How does the boron atom in this compound influence its reactivity?

A2: The vacant p orbital of the boron atom in this compound plays a significant role in its reactivity. This vacant orbital can interact with the π-system of the thiophene ring, influencing its electronic properties and directing the lithiation of the ring. [, ] Computational studies have shown that the presence of the boron atom, especially in its anionic boronate form, decreases the acidity of the ring protons, with a more pronounced effect observed in boronic "ate" complexes compared to neutral esters. []

Q3: Are there specific structural features of this compound that dictate its applications?

A3: The structure of this compound, with the boronic acid group at the 3-position of the thiophene ring, is crucial for its applications. This specific regioisomer, unlike its 2-substituted counterpart, readily undergoes lithiation at the 2-position, allowing for further functionalization and the synthesis of diverse 2-substituted this compound derivatives. [] The directing effect of the boron atom, particularly in its anionic "ate" form, is responsible for this regioselective lithiation. []

Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A4: NMR spectroscopy, particularly 1H and 13C NMR, proves invaluable for characterizing this compound and its various derivatives, including thieno[c]-fused naphthyridines. [, ] These techniques provide detailed insights into the structures of these compounds. [, ] Additionally, Electron Transmission Spectroscopy (ETS) can be employed to study the empty level structures of boryl-substituted heteroaromatics like this compound pinacol ester. [] ETS measurements, combined with Density Functional Theory (DFT) calculations, help in understanding the impact of boryl substituents on the electronic structure and electron affinity of these compounds. []

Q5: Beyond organic synthesis, are there other potential applications of this compound?

A5: Research suggests that this compound shows promise as an additive in lithium metal batteries. [] Specifically, it has been investigated for its potential to regulate the electrode/electrolyte interphase in batteries with high-loading cathodes. [] This application highlights the versatility of this compound beyond traditional organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.